REACTION_CXSMILES
|
F[C:2]1[C:7]([F:8])=[C:6]([F:9])[C:5]([F:10])=[CH:4][C:3]=1[C:11](=[O:16])[CH2:12][C:13]([OH:15])=[O:14].[CH2:17](OC(OCC)OCC)C.C(OC(=O)C)(=O)C.[CH:34]1([NH2:37])[CH2:36][CH2:35]1.CC(C)([O-])C.[K+]>C(O)(C)(C)C>[CH:34]1([N:37]2[C:2]3[C:3](=[CH:4][C:5]([F:10])=[C:6]([F:9])[C:7]=3[F:8])[C:11](=[O:16])[C:12]([C:13]([OH:15])=[O:14])=[CH:17]2)[CH2:36][CH2:35]1 |f:4.5|
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Name
|
2,3,4,5-tetrafluoroβ-oxo-benzenepropanoic acid
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Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1F)F)F)C(CC(=O)O)=O
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Name
|
|
Quantity
|
16.19 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 20° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for two hours at 120° (and
|
Duration
|
2 h
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with t-butanol
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10° C.
|
Type
|
TEMPERATURE
|
Details
|
warmed to 50° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for four hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
It was filtered
|
Type
|
DISSOLUTION
|
Details
|
the solids dissolved in 250 ml of hot acetic acid
|
Type
|
ADDITION
|
Details
|
200 ml of 3N hydrochloric acid was added in portions over four hours at 100° C
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the solids collected
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)F)F)F)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.44 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |